Lipophilicity (XLogP3) Differentiation vs. 5-Fluoro-2-methoxyisonicotinaldehyde
5-Fluoro-2-isopropoxyisonicotinaldehyde exhibits a computed XLogP3 of 1.5, which is 0.8 log units higher than 5-fluoro-2-methoxyisonicotinaldehyde (XLogP3 = 0.7) and 0.1 log unit higher than the non-fluorinated 2-isopropoxyisonicotinaldehyde (XLogP3 = 1.4) [1]. This intermediate lipophilicity positions the compound favorably within optimal drug-like property space (Lipinski Rule of Five: XLogP < 5), offering a balance between aqueous solubility and membrane permeability that differs meaningfully from both the more polar methoxy analog and the non-fluorinated isopropoxy analog [2]. The 0.8 log unit difference versus the methoxy analog corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, which can significantly affect compound partitioning in biological assays and chromatographic purification protocols.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 5-Fluoro-2-methoxyisonicotinaldehyde: XLogP3 = 0.7; 2-Isopropoxyisonicotinaldehyde: XLogP3 = 1.4; 2-Ethoxy-5-fluoroisonicotinaldehyde: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 5-F-2-MeO; +0.1 vs. 2-iPrO (non-F); +0.4 vs. 5-F-2-EtO |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For medicinal chemistry procurement, the 0.8 log unit lipophilicity increase over the methoxy analog provides a quantifiable adjustment to compound physicochemical profile, enabling fine-tuning of permeability and solubility without altering the core isonicotinaldehyde scaffold.
- [1] PubChem. XLogP3-AA computed values: CID 121229085 (target, 1.5), CID 44754835 (5-F-2-MeO, 0.7), CID 83873261 (2-iPrO, 1.4), CID 124252530 (5-F-2-EtO, 1.1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-27). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. Rule of Five framework: XLogP < 5 criterion for oral drug-likeness. View Source
